1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol
CAS No.: 1334147-01-1
Cat. No.: VC3391960
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334147-01-1 |
|---|---|
| Molecular Formula | C5H13NOS |
| Molecular Weight | 135.23 g/mol |
| IUPAC Name | 1-amino-2-methyl-3-methylsulfanylpropan-2-ol |
| Standard InChI | InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 |
| Standard InChI Key | FAAUGCYOEQBJIZ-UHFFFAOYSA-N |
| SMILES | CC(CN)(CSC)O |
| Canonical SMILES | CC(CN)(CSC)O |
Introduction
Chemical Structure and Basic Properties
1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol belongs to the class of amino alcohols with a methylsulfanyl (also known as methylthio) substituent. The compound features a central carbon with a methyl group and hydroxyl group, forming a tertiary alcohol structure. The primary amine and methylsulfanyl groups are attached to adjacent carbons, creating a multi-functional molecule with several potential reactive sites.
Based on structural analysis, the predicted molecular formula would be C5H13NOS, with a calculated molecular weight of approximately 135.23 g/mol. This structure shares similarities with compounds found in the search results but possesses unique substitution patterns that likely confer distinct chemical behavior and potential applications.
Structural Features
The defining structural characteristics of 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol include:
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A primary amine group (-NH2) at position 1
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A tertiary alcohol center at position 2 with a methyl substituent
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A methylsulfanyl group (-SCH3) at position 3
This arrangement of functional groups creates a molecule with multiple hydrogen bonding capabilities and potential for various chemical interactions, suggesting interesting physicochemical properties.
Comparative Analysis with Structurally Related Compounds
Several structurally related compounds provide insight into the potential properties of 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol. The compound (2S)-1-amino-3-(methylsulfanyl)propan-2-ol, documented in PubChem (CID 87213640), shares significant structural similarities but lacks the 2-methyl group . This related compound has a molecular formula of C4H11NOS and a molecular weight of 121.20 g/mol .
Similarly, 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) represents another structural analog with a formula of C4H11NO and molecular weight of 89.14 g/mol, though it lacks the methylsulfanyl group . The comparison with these compounds allows for reasonable predictions about the target compound's properties.
Comparative Physical Properties
| Property | 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol (predicted) | (2S)-1-amino-3-(methylsulfanyl)propan-2-ol | 1-Amino-2-methylpropan-2-ol |
|---|---|---|---|
| Molecular Formula | C5H13NOS | C4H11NOS | C4H11NO |
| Molecular Weight | ~135.23 g/mol | 121.20 g/mol | 89.14 g/mol |
| Functional Groups | -NH2, -OH, -SCH3, -CH3 | -NH2, -OH, -SCH3 | -NH2, -OH, -CH3 |
| Predicted LogP | -0.05 to 0.10 | -0.12 to -0.78 | -0.12 |
| Predicted Water Solubility | Moderate to high | High (130-173 mg/ml) | High |
| H-bond Donors | 2 | 2 | 2 |
| H-bond Acceptors | 2-3 | 2 | 2 |
The predicted properties are extrapolated from the data available for similar compounds, suggesting that 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol would likely possess moderate to high water solubility and similar hydrogen bonding capabilities .
Chemical Reactivity and Functional Group Analysis
The presence of multiple functional groups in 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol suggests a diverse reactivity profile. The primary amine group (-NH2) can participate in nucleophilic substitution reactions, form imines with carbonyl compounds, and undergo acylation reactions. The hydroxyl group can be involved in esterification, oxidation, and dehydration reactions. The methylsulfanyl group provides additional reactivity, including potential oxidation to sulfoxide or sulfone derivatives.
Physical and Chemical Characterization
Predicted Spectroscopic Properties
The structural features of 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol would produce characteristic spectroscopic signatures, useful for identification and purity assessment:
Nuclear Magnetic Resonance (NMR) Predictions
In 1H NMR spectroscopy, the compound would likely show:
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A singlet (3H) for the methyl group attached to the tertiary carbon
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A singlet (3H) for the methyl group of the methylsulfanyl moiety
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Complex multiplet patterns for the methylene protons
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Broad signals for the exchangeable NH2 and OH protons
In 13C NMR, characteristic signals would be expected for:
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The tertiary carbon bearing the hydroxyl group (~70-75 ppm)
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The carbon bearing the amino group (~40-45 ppm)
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The carbon connected to the methylsulfanyl group (~30-35 ppm)
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The methyl carbon attached to sulfur (~15-20 ppm)
Mass Spectrometry Characteristics
In mass spectrometry, the compound would likely show:
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Molecular ion peak at m/z 135
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Characteristic fragmentation patterns including loss of water (M-18), loss of ammonia (M-17), and cleavage at the C-S bond
Comparative Analysis with Structural Analogs
Structure-Property Relationships
Comparing 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol with its structural analogs provides insight into how structural modifications affect physical and chemical properties:
Effect of Methylsulfanyl vs. Methylsulfonyl Groups
The related compound 1-Amino-3-(methylsulfonyl)propan-2-ol differs by having a more oxidized sulfur center (sulfonyl versus sulfanyl). This oxidation state difference would significantly impact:
Impact of the 2-Methyl Substituent
The presence of the methyl group at the C2 position, as compared to (2S)-1-amino-3-(methylsulfanyl)propan-2-ol :
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Creates a tertiary alcohol center instead of a secondary one
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Likely increases steric hindrance around the hydroxyl group
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May impact biological activities by altering the 3D conformation
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Could affect hydrogen bonding patterns and solubility
Reactivity Comparison
The reactivity profiles of these related compounds would differ in several aspects:
| Reaction Type | 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol | Related Compounds |
|---|---|---|
| Oxidation at Sulfur | Potential oxidation to sulfoxide/sulfone | Already oxidized (sulfonyl derivative) or similar (sulfanyl derivative) |
| Alcohol Reactivity | Tertiary alcohol - less reactive, no oxidation to ketone | Secondary alcohol - more reactive, can oxidize to ketone (in non-methylated derivative) |
| Nucleophilic Substitution | Sterically hindered at C2 due to methyl group | Less hindered in non-methylated analog |
| Amine Reactivity | Similar across all compounds | Similar across all compounds |
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